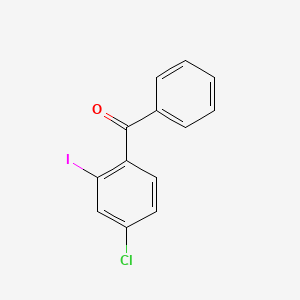

(4-Chloro-2-iodophenyl)(phenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-iodophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALQMANHZSUELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Strategies for 4 Chloro 2 Iodophenyl Phenyl Methanone

Established Reaction Pathways for Halogenated Benzophenones

Traditional methods for forming the diaryl ketone core of benzophenones remain highly relevant in the synthesis of halogenated derivatives. These pathways are generally reliable and well-documented in chemical literature.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. pearson.comrsc.orgnih.gov To synthesize (4-Chloro-2-iodophenyl)(phenyl)methanone via this route, one could theoretically react 1-chloro-3-iodobenzene (B1293798) with benzoyl chloride.

The primary challenge in this approach is controlling the regioselectivity. The chloro and iodo substituents on the benzene (B151609) ring are both deactivating, ortho-, para-directing groups. Acylation of 1-chloro-3-iodobenzene would likely yield a mixture of isomers, with the incoming benzoyl group adding to positions ortho or para to the existing halogens. The directing effects of both halogens must be considered, as well as steric hindrance from the bulky iodine atom. chemguide.co.uk For instance, the benzoylation of chlorobenzene (B131634) using benzoyl chloride and a Lewis acid catalyst like aluminum chloride typically yields a mixture of ortho-, meta-, and para-chlorobenzophenones, with the para isomer being the major product. scribd.com The precise ratio of these products is influenced by factors such as the solvent, catalyst, temperature, and reaction time. scribd.com

Table 1: Regioselectivity in Friedel-Crafts Benzoylation of Chlorobenzene scribd.com

| Reaction Condition | o-isomer (%) | m-isomer (%) | p-isomer (%) |

| AlCl₃, Nitrobenzene, 25°C | 3-12 | 0.1-4 | 84-97 |

| FeCl₃, 60°C | Variable | Variable | Major Product |

Given the substitution pattern of the target molecule, an intramolecular Friedel-Crafts reaction is not feasible. An intermolecular reaction would require starting with 1-chloro-3-iodobenzene. The electronic and steric effects of both the chloro and iodo groups would direct the incoming benzoyl group, making the synthesis of the specific 4-chloro-2-iodo isomer challenging to achieve with high selectivity through this classical method. researchgate.net

To circumvent the regioselectivity issues of Friedel-Crafts acylation, modern cross-coupling strategies offer a powerful alternative. These methods typically involve two steps: the activation of a carboxylic acid and the coupling of this derivative with an organometallic reagent.

First, a carboxylic acid, such as benzoic acid, is converted into a more reactive derivative. This can be an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), a thioester, or another activated species. youtube.com This activation is a standard procedure in organic synthesis. nih.govchadsprep.comthermofisher.com

Next, the activated carboxylic acid derivative is coupled with an organometallic partner derived from the halogenated aromatic ring. For the synthesis of this compound, this would involve preparing an organometallic reagent from 1-chloro-3-iodobenzene. This could be an organozinc, organoboron (boronic acid), or organotin compound. The subsequent palladium-catalyzed cross-coupling reaction, such as the Fukuyama coupling (using a thioester and an organozinc reagent) or a Suzuki-type carbonylation coupling, forms the desired ketone. nih.govrsc.org

The Fukuyama coupling, for example, is known for its mild reaction conditions and tolerance of various functional groups. rsc.org A three-component Suzuki carbonylation, coupling an aryl bromide, carbon monoxide, and an aryl boronic acid, also represents a general method for diarylketone synthesis. nih.gov Ruthenium complexes have also been shown to catalyze the coupling of arylboronic acids with aryl aldehydes to yield diaryl ketones. oup.comresearchgate.net

Table 2: Comparison of Coupling Reactions for Diaryl Ketone Synthesis

| Coupling Reaction | Carboxylic Acid Derivative | Organometallic Partner | Catalyst | Key Advantages |

| Fukuyama Coupling | Thioester | Organozinc reagent | Palladium complex (e.g., Pd(dba)₂) | Mild conditions, high yields, functional group tolerance. rsc.org |

| Suzuki Carbonylation | N/A (uses CO) | Aryl boronic acid | Palladium complex (e.g., Pd(OAc)₂) | General applicability, uses readily available starting materials. nih.gov |

| Ru-catalyzed Coupling | N/A (uses aldehyde) | Arylboronic acid | Ruthenium complex (e.g., [RuHCl(CO)(PPh₃)₃]) | Efficient for coupling aldehydes and boronic acids. oup.comresearchgate.net |

Novel and Optimized Synthetic Protocols for the Chemical Compound

Recent advancements in synthetic chemistry provide more sophisticated and potentially more efficient routes to complex molecules like this compound.

An alternative synthetic strategy involves the oxidation of a diarylmethanol (a benzhydrol). In this approach, the carbon skeleton is assembled first, and the ketone functionality is introduced in the final step. For the target molecule, this would mean synthesizing (4-chloro-2-iodophenyl)(phenyl)methanol and then oxidizing it.

The precursor alcohol can be prepared via a Grignard reaction, where a phenyl Grignard reagent (phenylmagnesium bromide) is added to 4-chloro-2-iodobenzaldehyde. The required aldehyde can be synthesized from the corresponding (4-chloro-2-iodophenyl)methanol (B2376061) by a mild oxidation. The synthesis of benzylic alcohols themselves can be achieved through methods like the selective C-H oxidation of the corresponding toluene (B28343) derivative. researchgate.net

The final oxidation of the diarylmethanol to the diaryl ketone can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or sodium bromate (B103136) in acetic acid. chegg.comyoutube.com This two-step sequence (addition followed by oxidation) offers excellent control over the connectivity of the final product, avoiding the regioselectivity problems associated with direct aromatic substitution. Conversely, benzhydrol itself can be synthesized by the catalytic hydrogenation of benzophenone (B1666685). google.com

Table 3: Synthetic Route via Diaryl Methanol Precursor

| Step | Reactants | Reagents | Product |

| 1 | 4-Chloro-2-iodobenzyl alcohol | PCC or other mild oxidant | 4-Chloro-2-iodobenzaldehyde |

| 2 | 4-Chloro-2-iodobenzaldehyde, Bromobenzene | Mg, THF (to form PhMgBr) | (4-Chloro-2-iodophenyl)(phenyl)methanol |

| 3 | (4-Chloro-2-iodophenyl)(phenyl)methanol | NaBrO₃, Acetic Acid youtube.com | This compound |

The presence of both chlorine and iodine on the same aromatic ring allows for selective functionalization, as the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions. uchicago.edu This difference in reactivity can be exploited to build the molecule in a stepwise and controlled manner.

For example, a palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, allows for the functionalization of aryl iodides at both the ipso and ortho positions. uchicago.edu One could envision a scenario where a precursor like 1,4-dichloro-2-iodobenzene (B1295236) undergoes a selective reaction at the C-I bond. A patent for a similar compound, (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone, outlines a multi-step synthesis starting from o-chlorobenzoic acid, which undergoes nitration, Friedel-Crafts acylation, reduction, and finally a Sandmeyer reaction to introduce the iodine atom. google.com This highlights a strategy where the less reactive halogen is present initially, and the more reactive iodine is introduced later in the synthesis.

Modern methods involving visible-light-mediated reactions are also emerging for the dihalogenation of unsaturated C-C bonds, offering new ways to prepare halogenated intermediates. nih.govacs.org

Control of Regioselectivity in the Synthesis of Related Methanone (B1245722) Derivatives

Achieving the desired regiochemistry is paramount in the synthesis of polysubstituted aromatic compounds. In the context of Friedel-Crafts acylation, the regiochemical outcome is dictated by the electronic and steric properties of the substituents already present on the aromatic ring. acs.org

For an aromatic ring with multiple substituents, the directing effects are generally additive. However, when directing groups are in conflict, or when steric hindrance becomes significant, mixtures of products are common. chemguide.co.uk In the case of 1-chloro-3-iodobenzene, both halogens direct incoming electrophiles to the positions ortho and para to themselves.

Chloro group (at C1): Directs to C2, C4, C6.

Iodo group (at C3): Directs to C2, C4, C6.

The C2, C4, and C6 positions are all activated by both halogens. However, the C2 position is sterically hindered by both adjacent halogens. Therefore, acylation would be expected to occur primarily at the C4 and C6 positions, leading to this compound and (2-chloro-4-iodophenyl)(phenyl)methanone, respectively. Separating these isomers would be necessary. The use of specific catalysts, such as single crystalline SnO₂, has been shown to afford high regioselectivity in some Friedel-Crafts acylation reactions under solvent-free conditions. acs.org

Ultimately, multi-step synthetic sequences involving cross-coupling reactions or the oxidation of pre-assembled diarylmethanols offer more reliable control over regioselectivity compared to classical electrophilic aromatic substitution on a di-halogenated substrate.

Despite a comprehensive search for experimental spectroscopic data for the specific chemical compound "this compound" (CAS Number: 139437-28-8), no publicly available ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, or FT-Raman spectra could be located. The search included queries for the compound's synthesis and characterization, which would typically contain such data, but these were unsuccessful in yielding the required information.

The provided outline requires a detailed analysis of advanced spectroscopic characterization, including specific discussions of Proton and Carbon-13 Nuclear Magnetic Resonance, Two-Dimensional NMR techniques, and Fourier Transform Infrared and Raman spectroscopies. Without access to the actual spectral data—chemical shifts, coupling constants, vibrational frequencies, and their assignments—for "this compound," it is not possible to generate the thorough, informative, and scientifically accurate content requested for each specified section and subsection.

Information on related but structurally distinct compounds, such as (4-Chlorophenyl)(phenyl)methanone and (2-Chlorophenyl)(phenyl)methanone, was found. However, due to the strict adherence to the provided outline, which focuses solely on "this compound," this information cannot be used to construct the article as per the instructions.

Therefore, the requested article on the advanced spectroscopic characterization of "this compound" cannot be generated at this time due to the absence of the necessary primary scientific data in the public domain.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of a molecule provides critical information about its electronic structure. In benzophenones, the interaction between the carbonyl chromophore and the phenyl rings governs the electronic transitions observed. scialert.net The spectrum is typically characterized by two main absorption bands corresponding to π→π* and n→π* transitions. scialert.net

The π→π* transition is a high-energy transition resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is generally observed as a strong absorption band, often referred to as the K-band, in the shorter wavelength region of the UV spectrum. For benzophenone (B1666685) itself, this band appears around 250 nm. scialert.net The presence of substituents on the phenyl rings, such as the chloro and iodo groups in the target molecule, is expected to cause a bathochromic (red) shift, moving this absorption to a longer wavelength. This shift is due to the extension of the conjugated system and the electronic effects of the halogen substituents.

The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This is a lower-energy, and therefore longer-wavelength, transition compared to the π→π* transition. It appears as a weaker absorption band, often called the R-band. In benzophenone, this transition is observed around 340-350 nm. This transition is characteristically sensitive to solvent polarity; a hypsochromic (blue) shift is typically observed in polar solvents due to the stabilization of the non-bonding electrons through solvent interactions. scialert.net

For (4-Chloro-2-iodophenyl)(phenyl)methanone, the electronic transitions are influenced by the electronic effects of the halogen substituents. Both chlorine and iodine are electron-withdrawing through the inductive effect but can act as electron-donating through resonance. This complex interplay of electronic effects, along with the steric hindrance introduced by the ortho-iodo substituent, will modulate the energies of the molecular orbitals and, consequently, the absorption maxima.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π→π | ~260-280 | High | Non-polar (e.g., Hexane) |

| n→π | ~350-370 | Low | Non-polar (e.g., Hexane) |

Note: The values presented in this table are estimations based on the analysis of substituted benzophenones and have not been experimentally determined for the specific compound.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₁₃H₈ClIO), the high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its molecular formula.

The fragmentation of benzophenones under electron ionization (EI) is well-characterized and typically proceeds through cleavage adjacent to the carbonyl group (α-cleavage). The primary fragmentation pathways for this compound are expected to involve the loss of the phenyl and the substituted phenyl groups.

The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one iodine atom (monoisotopic at 127 amu).

The major fragmentation pathways anticipated are:

α-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond between the carbonyl carbon and one of the adjacent aromatic rings.

Loss of the unsubstituted phenyl radical (C₆H₅•) would result in the formation of the [M - C₆H₅]⁺ ion, which is the 4-chloro-2-iodobenzoyl cation.

Loss of the 4-chloro-2-iodophenyl radical would lead to the formation of the benzoyl cation [C₆H₅CO]⁺, which is a very common and stable fragment in the mass spectra of benzophenones.

Secondary Fragmentation: The initial fragment ions can undergo further fragmentation.

The benzoyl cation can lose a molecule of carbon monoxide (CO) to form the phenyl cation [C₆H₅]⁺.

The 4-chloro-2-iodobenzoyl cation can also lose CO to produce the 4-chloro-2-iodophenyl cation. Further fragmentation of this ion could involve the loss of a chlorine or iodine radical.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Pathway |

| 358/360 | [M]⁺ | [C₁₃H₈³⁵ClIO]⁺ / [C₁₃H₈³⁷ClIO]⁺ | Molecular Ion |

| 281/283 | [M - C₆H₅]⁺ | [C₇H₃³⁵ClIO]⁺ / [C₇H₃³⁷ClIO]⁺ | α-Cleavage |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | α-Cleavage |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from [C₆H₅CO]⁺ |

Note: The m/z values are based on the most abundant isotopes (³⁵Cl and ¹²⁷I). The presence of the ³⁷Cl isotope will result in M+2 peaks for chlorine-containing fragments.

Computational Chemistry and Quantum Chemical Investigations of 4 Chloro 2 Iodophenyl Phenyl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it a suitable method for studying organic molecules of this size. DFT calculations can provide valuable insights into the molecular geometry, electronic properties, and reactivity of (4-Chloro-2-iodophenyl)(phenyl)methanone.

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this process would be performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). The optimization would yield key geometrical parameters. nih.govnih.gov

The non-planarity of benzophenone (B1666685) derivatives is a known characteristic, primarily due to the steric hindrance between the two phenyl rings, which causes them to twist out of the plane of the central carbonyl group. The presence of bulky substituents like iodine at the ortho position and chlorine at the para position on one of the phenyl rings would significantly influence the final conformation. The dihedral angles between the phenyl rings and the carbonyl group are critical parameters determined from the geometry optimization.

A conformational analysis would also be crucial to identify the most stable conformer(s) of the molecule. This involves systematically rotating the single bonds—specifically the bonds connecting the phenyl rings to the carbonyl carbon—and calculating the energy at each step to map out the potential energy surface. This landscape reveals the global minimum energy conformation, which is the most likely structure of the molecule, as well as any other low-energy local minima that might be accessible at room temperature.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzophenone (Illustrative) (Note: This table is illustrative and does not represent actual calculated data for this compound, as such data was not found in the searched literature.)

| Parameter | Bond/Angle | Expected Value (Å/°) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-Cl | ~1.74 Å | |

| C-I | ~2.10 Å | |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| C-C (carbonyl-phenyl) | ~1.49 Å | |

| Bond Angle | Phenyl-C-Phenyl | ~118 - 122° |

| O=C-Phenyl | ~119 - 121° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron. The energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenyl rings, which are electron-rich, while the LUMO is likely to be centered on the carbonyl group and the substituted phenyl ring, reflecting the electron-withdrawing nature of the carbonyl and halogen substituents. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for a Halogenated Benzophenone (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. ijnc.irresearchgate.netresearchgate.net It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals.

Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π*(C-Phenyl) | High |

| π(Phenyl) | π*(C=O) | Moderate |

| LP(Cl) | σ*(C-C) | Low |

Theoretical Vibrational Spectra and Correlation with Experimental Data

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. tandfonline.comscispace.com These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the limitations of the computational method. Therefore, they are typically scaled by an appropriate factor to improve the correlation with experimental data. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to different functional groups. Key vibrational modes would include:

C=O stretch: A strong, characteristic band typically found in the region of 1650-1680 cm-1.

C-Cl stretch: Expected in the fingerprint region, generally between 600-800 cm-1.

C-I stretch: Expected at lower wavenumbers, typically in the range of 500-600 cm-1.

Aromatic C-H and C=C stretches: Occurring at higher frequencies, above 3000 cm-1 for C-H and between 1400-1600 cm-1 for C=C.

By comparing the calculated (scaled) frequencies and intensities with experimental FT-IR and FT-Raman spectra, a detailed and reliable assignment of the vibrational modes can be achieved.

Table 4: Illustrative Calculated vs. Experimental Vibrational Frequencies (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm-1) | Expected Experimental Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| C=O Stretch | ~1660 | ~1665 |

| Aromatic C=C Stretch | 1580 - 1600 | 1580 - 1600 |

| C-Cl Stretch | ~750 | ~755 |

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The halogen atoms would also exhibit regions of negative potential. Conversely, the hydrogen atoms of the phenyl rings and the carbonyl carbon atom would be in regions of positive potential. The ESP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the reactivity of the molecule. researchgate.net

Solvent Effects on Molecular Properties through Computational Models

Chemical reactions and molecular properties can be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a solute molecule. researchgate.netq-chem.com In the PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

By performing DFT calculations with the PCM, it is possible to investigate how the molecular geometry, electronic properties (like the HOMO-LUMO gap), and vibrational frequencies of this compound change in different solvents. For instance, in a polar solvent, the charge separation within the molecule is likely to be enhanced, which could affect its dipole moment and reactivity. The solvent can also influence the relative energies of different conformers, potentially changing the conformational landscape. researchgate.net Studies on similar molecules have shown that spectroscopic properties, such as UV-Vis absorption spectra, can exhibit shifts (either red or blue shifts) depending on the polarity of the solvent and the nature of the electronic transition. nih.gov

Table 5: Illustrative Solvent Effects on the HOMO-LUMO Gap (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Solvent | Dielectric Constant | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|

| Gas Phase | 1.0 | 5.0 |

| Toluene (B28343) | 2.4 | 4.9 |

| Ethanol (B145695) | 24.6 | 4.7 |

Crystallographic Analysis and Supramolecular Interactions in the Solid State

Single Crystal X-ray Diffraction (SCXRD) Studies of (4-Chloro-2-iodophenyl)(phenyl)methanone Analogues

A defining conformational feature of benzophenone (B1666685) derivatives is the non-coplanar arrangement of the two aryl rings attached to the carbonyl carbon. This twist is a result of steric hindrance between the ortho-hydrogens (or other substituents) on the rings. The degree of this twist is typically described by the dihedral angles between the planes of the two aromatic rings.

| Compound Analogue | Dihedral Angle Between Rings (°) | Key Torsion Angle | Reference |

|---|---|---|---|

| (4-chlorophenyl)(4-hydroxyphenyl)methanone | 59.13 (7) | - | researchgate.net |

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | 39.89 (7) | O1—C6—C7—C8 = 50.7 (3)° | nih.gov |

The way molecules pack within a crystal is determined by the need to maximize density and satisfy various intermolecular interactions. The unit cell is the fundamental repeating unit of the crystal lattice, defined by its dimensions (a, b, c) and angles (α, β, γ).

Analysis of benzophenone analogues reveals common packing motifs. For example, (4-chlorophenyl)(4-hydroxyphenyl)methanone crystallizes in the monoclinic space group P2₁, which is a common space group for chiral molecules or molecules that crystallize in a chiral arrangement. researchgate.net The unit cell parameters for this compound provide a concrete example of the dimensions of the repeating unit in a solid-state structure of a closely related molecule. researchgate.net The packing in these crystals is often stabilized by a network of hydrogen bonds and other weak interactions, leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.govacs.org

| Compound Analogue | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| (4-chlorophenyl)(4-hydroxyphenyl)methanone | Monoclinic | P2₁ | a = 6.5465(9) Å, b = 8.0647(11) Å, c = 10.8476(15) Å, β = 105.591(3)° | researchgate.net |

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Triclinic | - | - | nih.gov |

Detailed Analysis of Intermolecular Interactions

The crystal packing of this compound is stabilized by a variety of supramolecular interactions. The presence of halogen atoms (Cl, I), a carbonyl group (C=O), and aromatic rings creates multiple sites for engaging in halogen bonding, hydrogen bonding, and π-interactions.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. researchgate.net In the solid state, both chlorine and iodine atoms can act as halogen bond donors. The strength of this interaction typically increases with the polarizability of the halogen, following the trend I > Br > Cl.

In the crystal structure of this compound, the iodine atom is the most potent halogen bond donor. It is expected to form strong C–I···O interactions with the carbonyl oxygen of a neighboring molecule. Similarly, the chlorine atom can participate in weaker C–Cl···O halogen bonds. researchgate.net These interactions are highly directional, with the C–X···O angle approaching 180°. Such interactions can serve as robust synthons, directing the assembly of molecules into well-defined chains or sheets. researchgate.netoup.com For instance, studies on 4-halobenzenesulfonamides show the formation of interlayer halogen bonds of the type Cl···O and I···N, which are crucial for stabilizing the crystal packing. researchgate.net

While this compound lacks classical hydrogen bond donors like O-H or N-H groups, it can engage in a variety of weaker, "unconventional" hydrogen bonds where C-H groups act as donors.

C–H···O Interactions: The aromatic C-H bonds of the phenyl rings can act as weak hydrogen bond donors to the electronegative carbonyl oxygen atom of a neighboring molecule. These interactions are ubiquitous in the crystal structures of benzophenone analogues and play a significant role in their packing. acs.org For example, in (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, weak C—H⋯O interactions link molecules into infinite chains. nih.gov

C–H···Cl Interactions: The aromatic C-H groups can also interact with the chlorine atom, which can act as a weak hydrogen bond acceptor.

Hirshfeld Surface Analysis for Quantitative Contribution of Atom-Atom Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. This analysis is performed using a Crystallographic Information File (CIF), which is generated during the crystal structure determination. The lack of a CIF for this compound prevents the generation of d_norm surfaces and 2D fingerprint plots, which are essential for identifying and quantifying the relative contributions of different intermolecular contacts, such as H···H, C···H, Cl···H, I···H, and potential halogen bonds.

Comparison of Solid-State and Gas-Phase Conformations

A meaningful comparison between the experimentally determined solid-state conformation and a theoretically calculated gas-phase conformation also relies on the availability of the crystal structure. The solid-state conformation provides the benchmark against which the computationally predicted, sterically unencumbered gas-phase structure can be compared to understand the influence of crystal packing forces on the molecular geometry.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Iodophenyl Phenyl Methanone

Exploration of Halogen-Mediated Reactions

The reactivity of the carbon-halogen bonds in (4-Chloro-2-iodophenyl)(phenyl)methanone is central to its utility as a synthetic intermediate. The differing nature of the C-I and C-Cl bonds allows for selective reactions, primarily through nucleophilic substitution or radical pathways.

Nucleophilic Substitution Pathways on the Aromatic Rings

Nucleophilic aromatic substitution (SNAr) on simple aryl halides is generally a difficult reaction. libretexts.orglibretexts.org However, the reactivity can be significantly enhanced by the presence of strongly electron-withdrawing groups positioned ortho or para to the halogen leaving group. libretexts.orglibretexts.org In this compound, the ketone acts as a moderate electron-withdrawing group. It is positioned para to the chlorine atom and ortho to the iodine atom, thereby activating both positions toward nucleophilic attack.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.orguomustansiriyah.edu.iq In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. In the second, faster step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

The relative reactivity of the two halogen sites depends on two competing factors:

Carbon-Halogen Bond Strength: The C-I bond is significantly weaker than the C-Cl bond, which would favor iodine as the better leaving group.

Electronegativity: The electronegativity of the halogen influences the electrophilicity of the carbon atom it is attached to. A more electronegative halogen can stabilize the intermediate carbanion through an inductive effect, which can increase the reaction rate. uomustansiriyah.edu.iq This effect sometimes leads to the unexpected reactivity order of F > Cl > Br > I in SNAr reactions.

Given these factors, predicting the regioselectivity of nucleophilic substitution on this compound without specific experimental data is complex. However, the pronounced activating effect of the ortho-ketone group on the iodine position, combined with the inherent weakness of the C-I bond, suggests that substitution at the C-2 position is a plausible pathway under appropriate conditions with strong nucleophiles.

Radical Reaction Mechanisms (e.g., S_RN2, S_RN1/S_Hi)

An alternative pathway for the substitution of unactivated aryl halides is the radical nucleophilic substitution, or SRN1, mechanism. organicreactions.org This multi-step chain reaction is initiated by the transfer of an electron to the aryl halide, often from a solvated electron or a suitable donor, to form a radical anion.

The SRN1 mechanism proceeds via the following key steps:

Initiation: An electron is transferred to the aryl halide (ArX) to form a radical anion (ArX•⁻).

Propagation:

The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻).

The aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

This new radical anion transfers its electron to a molecule of the starting aryl halide (ArX), forming the final product (ArNu) and propagating the chain by generating a new radical anion (ArX•⁻).

Termination: The reaction is terminated when two radical species combine. lumenlearning.com

For this compound, the much lower bond dissociation energy of the C-I bond compared to the C-Cl bond makes the 2-iodo position the overwhelmingly favored site for SRN1 reactions. The initiation step would lead to the formation of a radical anion, which would rapidly cleave the C-I bond to generate a (4-chloro-2-benzoylphenyl) radical. This radical can then be trapped by a variety of nucleophiles, providing a powerful method for C-C or C-heteroatom bond formation at the C-2 position, under conditions where polar SNAr reactions might be slow or unselective.

Transformations of the Ketone Functional Group

The benzophenone (B1666685) moiety offers a reactive site that can undergo both reduction and oxidation, often with high chemoselectivity that leaves the aryl-halide bonds intact.

Oxidative Reactions

While the ketone functional group is in a high oxidation state, it can undergo further oxidative transformations, primarily involving the cleavage of the carbon-carbon bonds adjacent to the carbonyl. Such reactions typically require harsh conditions or specific reagents.

Potential oxidative pathways include:

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the carbon-carbon bridge bond. nih.gov This would break down the this compound molecule, potentially yielding derivatives of 4-chloro-2-iodobenzoic acid and benzoic acid.

Photodegradation: Upon absorption of UV light, benzophenones can undergo Norrish Type I cleavage, a homolytic cleavage of the bond between the carbonyl carbon and one of the phenyl rings. truegeometry.com This process generates a benzoyl radical and a substituted phenyl radical, which can then participate in a variety of subsequent reactions. truegeometry.com

Baeyer-Villiger Oxidation: While less common for simple benzophenones, this reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. This typically requires a peroxy acid and is more efficient with ketones bearing at least one alkyl substituent.

Transition Metal-Catalyzed Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions due to the presence of two different halogen atoms on the same aromatic ring. The significant difference in the reactivity of aryl iodides and aryl chlorides in the oxidative addition step of palladium-catalyzed cycles allows for highly selective functionalization. wikipedia.orgharvard.edu The reactivity order is almost universally I > OTf > Br >> Cl, meaning the carbon-iodine bond will react selectively while the carbon-chlorine bond remains untouched. harvard.eduyoutube.com This enables the synthesis of complex molecules through sequential, site-selective coupling reactions.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Expected Product from Selective C-I Coupling | Reference(s) |

| Suzuki-Miyaura Coupling | Organoboronic acid or ester (R-B(OR)₂) | Pd(PPh₃)₄ or Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Na₂CO₃, K₃PO₄) | (4-Chloro-2-arylphenyl)(phenyl)methanone | organic-chemistry.org, harvard.edu |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, amine base (e.g., Et₃N, piperidine) | (4-Chloro-2-(alkynyl)phenyl)(phenyl)methanone | wikipedia.org, youtube.com |

| Heck-Mizoroki Coupling | Alkene (R'-CH=CH₂) | Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N, K₂CO₃) | (4-Chloro-2-(alkenyl)phenyl)(phenyl)methanone | wikipedia.org, organic-chemistry.org |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | (4-Chloro-2-aryl/vinylphenyl)(phenyl)methanone | organic-chemistry.org |

| Hiyama Coupling | Organosilane (R-Si(OR')₃) | Pd catalyst, fluoride (B91410) source (e.g., TBAF) | (4-Chloro-2-arylphenyl)(phenyl)methanone | nih.gov |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu) | (4-Chloro-2-(amino)phenyl)(phenyl)methanone | N/A |

This selective reactivity makes this compound a valuable building block. For instance, a Suzuki coupling could be performed at the C-2 position, followed by a subsequent, more forcing coupling reaction at the C-4 position to generate a complex, unsymmetrically substituted benzophenone derivative.

Suzuki Cross-Coupling Reactions for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide, catalyzed by a palladium(0) complex.

For this compound, the reaction is expected to proceed selectively at the C-I bond. The general catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the methanone (B1245722), forming a Pd(II) intermediate.

Transmetalation : The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron reagent.

Reductive Elimination : The two aryl groups on the palladium complex are coupled, forming the final biaryl product and regenerating the Pd(0) catalyst.

While specific studies detailing the Suzuki coupling of this compound were not prevalent in the surveyed literature, the reaction conditions are well-established for a wide range of aryl iodides. A typical reaction would involve a palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)), a phosphine ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene (B28343), dioxane, water mixtures). The reaction's efficiency can be influenced by the choice of catalyst, ligands, and reaction conditions organic-chemistry.orgnih.gov.

The table below illustrates the expected outcome and typical components for a Suzuki cross-coupling reaction with this substrate.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | (2-Aryl-4-chlorophenyl)(phenyl)methanone |

This table represents a generalized reaction based on established Suzuki-Miyaura coupling principles. Specific yields and optimal conditions would require experimental validation.

Other Palladium-Catalyzed Reactions

The high reactivity of the carbon-iodine bond in this compound makes it a suitable substrate for various other palladium-catalyzed cross-coupling reactions beyond the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide range of functional groups at the 2-position. The general principle of selective activation of the C-I bond over the C-Cl bond remains consistent across these transformations.

The following table summarizes several key palladium-catalyzed reactions applicable to this substrate.

| Reaction Name | Coupling Partner | Typical Catalyst | Product Class |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ | Stilbene derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | Tri-substituted amine |

| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | Biaryl |

| Hiyama Coupling | Organosilane | PdCl₂, TBAF | Biaryl |

This table outlines potential transformations based on standard palladium-catalyzed methodologies.

Kinetic and Mechanistic Studies of Specific Transformations

Detailed kinetic and mechanistic studies specifically for transformations of this compound are not extensively documented in the available literature. However, the general mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and provide a strong framework for understanding its reactivity wildlife-biodiversity.com.

The catalytic cycle for these reactions is generally understood to involve a sequence of oxidative addition, transmetalation (for coupling reactions like Suzuki and Stille), or carbopalladation (for Heck reactions), followed by reductive elimination or β-hydride elimination wildlife-biodiversity.com.

Oxidative Addition : This is often the rate-determining step in the catalytic cycle. For this compound, a Pd(0) species would oxidatively add to the C–I bond. Computational studies on related aryl halides suggest that this step can proceed through various pathways, and its energetics are influenced by the ligands on the palladium center ruhr-uni-bochum.de.

Intermediate Formation : Following oxidative addition, a square-planar Pd(II) complex is formed. In substrates with ortho-substituents, such as the benzoyl group in the title compound, intramolecular coordination or steric effects can influence the stability and reactivity of these intermediates. For example, studies on 2-iodobiphenyls have shown that palladacycles can form as key intermediates through C-H activation, leading to subsequent bond formations researchgate.netrsc.org. While the benzoyl group is different, the potential for ortho-group participation or steric influence remains a key mechanistic consideration.

Product-forming Step : The final step, reductive elimination, involves the formation of the new C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst. The rate and efficiency of this step are highly dependent on the nature of the groups attached to the palladium center ruhr-uni-bochum.de.

Mechanistic investigations often employ a combination of kinetic experiments, isotopic labeling, and computational modeling (DFT calculations) to elucidate reaction pathways, identify intermediates, and determine rate-limiting steps ruhr-uni-bochum.deresearchgate.net. While these techniques have been applied broadly to palladium catalysis, their specific application to this compound would be necessary to uncover the precise details of its reaction mechanisms.

The Role of 4 Chloro 2 Iodophenyl Phenyl Methanone As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, (4-Chloro-2-iodophenyl)(phenyl)methanone provides a foundational scaffold upon which greater molecular complexity can be built. Organic synthesis often involves the step-wise assembly of simpler molecules into more intricate structures. The subject compound is well-suited for this role, particularly in the synthesis of poly-substituted diaryl ketones and related compounds.

The differential reactivity of the halogens is key. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in common palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position of the chlorophenyl ring. For instance, reactions like the Suzuki-Miyaura coupling can be performed to introduce a new aryl or heteroaryl group at the site of the iodine atom, leaving the chlorine atom untouched for subsequent transformations. This stepwise approach is fundamental to the controlled synthesis of complex, unsymmetrical molecules that may have applications in medicinal chemistry or materials science.

Building Block for Advanced Chemical Scaffolds and Organic Frameworks

In the construction of advanced chemical scaffolds, this compound can be envisioned as a rigid structural unit or "building block." Such building blocks are crucial in creating larger, well-defined molecular structures, including metal-organic frameworks (MOFs) and other porous materials. While specific examples utilizing this exact molecule are not extensively documented in readily available literature, its structure is analogous to linkers used in such materials.

The two halogen atoms offer potential points of connection. For instance, after converting the halogen sites to other functional groups like carboxylic acids or amines, the resulting derivative could serve as a ditopic or tritopic linker to coordinate with metal ions, forming extended three-dimensional networks. The inherent rigidity of the benzophenone (B1666685) core is an advantageous feature for creating robust frameworks with predictable geometries and pore structures.

Intermediate in Multi-Step Organic Synthesis (e.g., in benzophenone derivatives for specific applications)

This compound is a classic example of an intermediate in a multi-step synthetic sequence. Its own synthesis is typically part of a longer pathway, and it serves as the starting point for further derivatization. For example, the synthesis of a related compound, (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone, has been documented to proceed from o-chlorobenzoic acid through nitration, Friedel-Crafts acylation, reduction, and a Sandmeyer reaction for iodination. This illustrates how halogenated benzophenones are themselves products of multi-step processes and are poised for further reactions.

Once formed, this intermediate can be used to synthesize a variety of functionalized benzophenone derivatives. Benzophenones are a class of compounds with broad applications, including as photoinitiators, in fragrance, and as scaffolds for pharmaceuticals. For example, benzophenone thiazole (B1198619) derivatives have been synthesized and shown to possess anti-inflammatory properties. A multi-step synthesis of such compounds could involve an intermediate like this compound, where the halogen atoms are replaced with other functional groups through reactions like nucleophilic aromatic substitution or transition metal-catalyzed couplings to build the final, biologically active molecule.

Table 1: Potential Reactions in Multi-Step Synthesis

| Reaction Type | Reagents/Catalysts | Position Reacted | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C-I | Triaryl methanones |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-I | Alkynyl-substituted diaryl ketones |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-I | Amino-substituted diaryl ketones |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | C-Cl (harsher conditions) | Methoxy-substituted diaryl ketones |

Strategic Importance in Divergent Synthetic Pathways

The strategic value of this compound is most evident in its potential for divergent synthesis. A divergent strategy allows for the creation of a library of related but distinct compounds from a single, highly functionalized intermediate. The different reactivities of the iodo and chloro substituents are central to this approach.

A typical divergent pathway would involve the selective reaction of the more labile C-I bond first. Under carefully controlled palladium catalysis conditions, a wide range of substituents (alkyl, aryl, vinyl, alkynyl, amino groups, etc.) can be introduced at this position. This generates a new family of 4-chloro-substituted benzophenone intermediates. Each of these intermediates can then be subjected to a second round of diversification by targeting the less reactive C-Cl bond, often requiring different catalysts or more forcing reaction conditions. This two-stage approach allows for the systematic and efficient generation of a large matrix of compounds from a single starting material, which is a powerful strategy in drug discovery and materials development. The general reactivity order for halogens in many palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl, which underpins the feasibility of this selective, stepwise functionalization. arkat-usa.org

Conclusion and Future Research Directions in 4 Chloro 2 Iodophenyl Phenyl Methanone Chemistry

Synthesis of Novel Structural Analogues with Tailored Reactivity

Future synthetic efforts will likely concentrate on creating a library of novel analogues of (4-Chloro-2-iodophenyl)(phenyl)methanone to systematically probe and modulate its chemical and physical properties. The presence of two distinct halogen atoms on one of the phenyl rings, along with the unsubstituted second phenyl ring, provides multiple avenues for diversification.

Key strategies for creating structural analogues could include:

Modification of the Phenyl Ring: Introducing a variety of electron-donating or electron-withdrawing substituents onto the unsubstituted phenyl ring. This would allow for a fine-tuning of the electronic properties of the benzophenone (B1666685) core, which could influence its photochemical behavior and reactivity in catalytic cycles.

Derivatization at the Halogen Sites: Leveraging the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly more reactive, particularly in transition metal-catalyzed cross-coupling reactions, making it a prime target for initial functionalization. Subsequent, more forcing conditions could then be used to modify the C-Cl bond.

Heterocyclic Analogues: Replacing one or both of the phenyl rings with various heterocyclic systems. This approach has been used to generate benzophenone analogues with diverse pharmacological activities. nih.gov

The synthesis of these new molecules would provide a valuable dataset for establishing structure-activity relationships (SAR), guiding the development of compounds with specific, tailored functionalities. nih.gov

Table 1: Potential Strategies for Analogue Synthesis

| Modification Strategy | Target Site | Potential Reagents/Reactions | Desired Outcome |

| Phenyl Ring Substitution | Unsubstituted Phenyl Ring | Friedel-Crafts Acylation/Alkylation, Nitration, Halogenation | Modulation of electronic properties |

| Selective C-I Functionalization | Iodinated Phenyl Ring | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling | Introduction of new aryl, vinyl, alkynyl, or amino groups |

| C-Cl Functionalization | Chlorinated Phenyl Ring | Cross-coupling under more forcing conditions, Nucleophilic Aromatic Substitution | Sequential or dual functionalization |

| Core Structure Alteration | Phenyl Rings | Synthesis from heterocyclic starting materials | Introduction of novel heterocyclic scaffolds |

Application of Advanced Mechanistic Probes for Reaction Pathways

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The interplay between the carbonyl group and the two different halogen substituents presents a rich field for mechanistic inquiry.

Future research should employ a combination of advanced experimental and computational probes:

Kinetic Studies: Detailed kinetic analysis of reactions, such as cross-coupling at the C-I bond, can elucidate the rate-determining steps and the influence of various catalysts, ligands, and reaction conditions.

In Situ Spectroscopy: Techniques like ReactIR (FTIR) and process NMR can monitor the concentration of reactants, intermediates, and products in real-time, providing a dynamic view of the reaction pathway.

Isotopic Labeling: The use of isotopes (e.g., ¹³C, ²H) can help trace the path of atoms through a reaction, confirming proposed mechanisms such as oxidative addition and reductive elimination steps in catalytic cycles.

Radical Trapping Experiments: Given that benzophenones are well-known photosensitizers, exploring their photochemical reactions would be essential. researchgate.net Experiments involving radical traps could determine whether radical pathways are involved, particularly under photochemical or certain thermal conditions.

These mechanistic studies will be instrumental in rationally designing more efficient and selective synthetic protocols. nih.gov

Development of Green Chemistry Approaches for its Synthesis and Derivatization

As the principles of green chemistry become increasingly integral to chemical synthesis, future work on this compound should prioritize sustainability. hilarispublisher.com Research in this area would focus on minimizing environmental impact throughout the lifecycle of the compound.

Key green chemistry avenues to explore include:

Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives like water, ethanol (B145695), supercritical fluids, or bio-based solvents. The photoreduction of benzophenone, for instance, has been successfully carried out in ethanol as a greener alternative to other organic solvents. scispace.comhilarispublisher.com

Catalysis over Stoichiometric Reagents: Designing catalytic versions of reactions that currently rely on stoichiometric reagents to reduce waste. This includes exploring recyclable heterogeneous catalysts.

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or solar energy to drive reactions, potentially reducing reaction times and energy consumption. Photochemical reactions using benzophenone as a photosensitizer are a prime example of harnessing light energy. egrassbcollege.ac.inrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing the generation of byproducts.

Implementing these green approaches would not only reduce the environmental footprint but could also lead to more cost-effective and safer manufacturing processes. hilarispublisher.com

Integration of In Silico Design for Predicting New Reactions and Properties

Computational chemistry and in silico design are powerful tools for accelerating the discovery and development of new molecules and reactions. researchgate.net Applying these methods to this compound can provide predictive insights, saving significant experimental time and resources.

Future computational research directions could involve:

Density Functional Theory (DFT) Studies: DFT can be used to calculate the electronic structure, molecular orbital energies (HOMO-LUMO), and charge distribution of the molecule and its potential analogues. mdpi.comnew-old-ireland.de This information can predict the relative reactivity of different sites on the molecule, such as the C-I versus the C-Cl bond, and rationalize reaction outcomes. nih.gov

Reaction Pathway Modeling: Computational modeling can map out the potential energy surfaces of proposed reactions, identifying transition states and calculating activation barriers. This can help predict the feasibility of a new transformation and guide the design of catalysts to lower the energy barriers.

Prediction of Physicochemical Properties: In silico tools can predict properties such as solubility, lipophilicity, and spectroscopic characteristics for novel, yet-to-be-synthesized analogues.

Virtual Screening and Docking: If this scaffold is explored for biological applications, molecular docking studies could predict the binding affinity of its analogues to specific protein targets, guiding the design of new potential therapeutic agents. nih.gov

An integrated approach, where computational predictions guide experimental work, will be a highly efficient strategy for exploring the chemical space around this versatile molecule. mdpi.com

Exploration of New Catalytic Systems for Transformations Involving the Chemical Compound

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. The presence of two different aryl-halide bonds makes it an excellent substrate for testing the selectivity and reactivity of new catalysts.

Promising areas for catalytic exploration include:

Selective Cross-Coupling: Designing palladium, copper, or nickel catalyst systems with specific ligands that can differentiate between the C-I and C-Cl bonds with high selectivity. This would enable the programmed, stepwise functionalization of the molecule. The Suzuki-Miyaura cross-coupling reaction, for example, is highly effective for aryl iodides. researchgate.net

Photoredox Catalysis: Utilizing visible light photoredox catalysts to enable novel transformations that are not accessible through traditional thermal methods. Benzophenone itself can act as a photocatalyst or photosensitizer, suggesting a rich potential for light-mediated reactions. researchgate.netchemrxiv.org

Dual Catalysis: Combining two different types of catalysts (e.g., a transition metal catalyst and an organocatalyst or a photocatalyst) to achieve new multi-step transformations in a single pot.

C-H Activation: Exploring catalytic systems, for instance using rhodium or palladium, that could selectively functionalize the C-H bonds on either phenyl ring, offering an alternative and atom-economical route to derivatization beyond the halogen sites. acs.org

The discovery of new catalytic systems will be essential for transforming this compound from a simple chemical entity into a valuable building block for complex molecule synthesis.

Q & A

Q. What mechanistic insights explain regioselectivity in halogenation reactions of diaryl methanones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.